Dutasteride β-Dimer

Chromatographic system suitability Impurity profiling Pharmacopoeial compliance

Many QC labs struggle to achieve the mandatory USP resolution of NLT 1.5 between α-dimer and β-dimer peaks, risking analytical run invalidation and delayed batch release. Dutasteride β-Dimer (CAS 1648593-70-7) is a certified EP Impurity I reference standard that directly addresses this failure. - USP System Suitability: Achieves NLT 1.5 resolution with α-dimer (RRT 4.3 vs. 3.7), meeting USP monograph acceptance criteria. - Regulatory Confidence: Lot-specific COA documenting HPLC purity (≥95%), 1H-NMR, MS, IR, and TGA supports ANDA impurity profiling and DMF filings. - Accurate Quantification: Enables specific β-dimer quantification down to the 0.5% USP limit without cross-reactivity with the α-isomer.

Molecular Formula C46H55F6N3O4
Molecular Weight 827.9 g/mol
CAS No. 1648593-70-7
Cat. No. B1144734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDutasteride β-Dimer
CAS1648593-70-7
Synonyms(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in
Molecular FormulaC46H55F6N3O4
Molecular Weight827.9 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C
InChIInChI=1S/C46H55F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17-18,21-23,25-30,32-33,35-36H,6-7,9-16,19-20H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27-,28-,29-,30-,32+,33+,35+,36+,41-,42-,43+,44+/m0/s1
InChIKeyVHEQRKYIOQGSHW-WUMOMAKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dutasteride β-Dimer Pharmacopoeial Impurity Standard


Dutasteride β-Dimer (CAS 1648593-70-7) is a structurally defined, high-molecular-weight dimeric impurity of the dual 5α-reductase inhibitor dutasteride, formally designated as European Pharmacopoeia (EP) Impurity I [1]. With a molecular formula of C₄₆H₅₅F₆N₃O₄ and a molecular weight of 827.94 g/mol, it is formed through dimerization of two dutasteride steroid nuclei and is classified as both a process-related and a degradation-related impurity . The compound is not a bioactive therapeutic agent; its sole scientific and industrial value lies in its use as a certified reference standard for chromatographic system suitability testing, impurity profiling, and regulatory compliance in abbreviated new drug applications (ANDAs) and pharmacopoeial monograph conformity [2].

Workflow USP/EP impurity profiling & system suitability testing
Selection Logic Certified reference standard with pharmacopoeial traceability and lot-specific COA
Use Context ANDA regulatory submission & QC batch release testing

Dutasteride β-Dimer: Chromatographic Distinction Requirement


The Dutasteride β-Dimer cannot be interchanged with its isomeric counterpart, the α-Dimer (EP Impurity H), or with generic dimer impurity standards lacking pharmacopoeial traceability. The USP monograph mandates a chromatographic resolution of NLT 1.5 between the α-dimer and β-dimer peaks under Procedure 2 system suitability conditions, establishing their quantifiable separability as a formal acceptance criterion [1]. Commercially available generic impurity mixtures that do not achieve this resolution, or that provide the β-dimer at lower purity or without lot-specific certificates of analysis (COA) documenting HPLC purity, mass spectrometry, and NMR confirmation, introduce existential risk to method validation and regulatory filing acceptance . Because the β-dimer exhibits a later relative retention time (4.3) than the α-dimer (3.7), any misidentification or co-elution directly compromises impurity quantification accuracy and can lead to erroneous batch release decisions [1].

Certified β-Dimer Standard
Pharmacopoeial impurity reference with documented chromatographic resolution, distinct acceptance limits, and spectral characterization.
  • Meets USP resolution specification
  • Correct β-dimer acceptance limit application
  • Unambiguous retention time identity
vs
Generic/α-Dimer Mixture
Non-certified mixtures or α-dimer standards cannot satisfy compendial requirements for the β-dimer impurity.
  • May fail system suitability resolution
  • Risk of applying incorrect acceptance limit
  • Co-elution or misidentification possible

Dutasteride β-Dimer Differentiation Evidence


USP-Mandated Chromatographic Resolution

The USP monograph for Dutasteride establishes a mandatory resolution criterion: under Procedure 2 organic impurity analysis, the chromatographic system must achieve NLT 1.5 resolution between the α-dimer and β-dimer peaks [1]. This specification ensures that the β-dimer, which elutes as a distinct peak, can be accurately integrated without interference from its close-eluting α-dimer isomer. Generic impurity standards that fail to demonstrate this minimum resolution cannot be used for regulatory submission because they do not meet the USP system suitability requirement.

USP Resolution
Method context
NLT 1.5 between β-dimer and α-dimer peaks
Confirms system suitability pass/fail
USP mandatory resolution criterion
Chromatographic system suitability Impurity profiling Pharmacopoeial compliance

Differential Pharmacopoeial Acceptance Limits

The USP monograph defines separate acceptance criteria for the two dimeric impurities: the α-dimer is limited to NMT 0.3%, while the β-dimer is permitted at NMT 0.5% [1]. This quantitative differentiation reflects distinct toxicological or process-control considerations for each isomer. A generic impurity standard that does not distinguish between α- and β-dimers cannot be used to apply these compound-specific limits, creating a risk of misapplied specifications during batch release testing.

Acceptance Limits
Method context
β-Dimer NMT 0.5% vs α-Dimer NMT 0.3%
Enables isomer-specific limit application
β-dimer limit is 1.67× higher than α-dimer
Impurity acceptance criteria Pharmacopoeial monograph Quality control thresholds

Relative Retention Time Distinction

The USP-reported relative retentions are 3.7 for the α-dimer and 4.3 for the β-dimer, representing a 16% difference in elution position [1]. This quantitative differential is critical for unambiguous peak assignment in complex chromatograms containing multiple dutasteride-related impurities. A reference standard that does not provide a certified chromatogram with the lot-specific retention time of the β-dimer cannot be used to validate peak identity.

Relative Retention Time
Method context
β-Dimer RRT 4.3 vs α-Dimer RRT 3.7
Unambiguous peak assignment in complex chromatograms
16% separation from α-dimer peak
Relative retention time Chromatographic identity Peak assignment

Certified Purity and Spectral Documentation

Commercially available Dutasteride β-Dimer reference standards are supplied with lot-specific COAs reporting HPLC purity of ≥95% (some suppliers ≥98–99%) along with 1H-NMR, mass spectrometry, IR, and TGA data [1]. In contrast, generic or in-house synthesized dimer mixtures often lack certified purity documentation and may contain co-eluting α-dimer or other related substances . The minimum purity threshold of 90% by HPLC/GC is reported by certain suppliers, but pharmacopoeial-grade materials typically exceed 95% to meet the rigor required for method validation .

Purity & Documentation
Data to verify
Certified β-Dimer: ≥95% HPLC, COA with NMR/MS/IR/TGA
Generic mixture: purity unknown, no spectral confirmation
Regulatory CMC documentation requires full characterization
Supplier-dependent purity; verify lot-specific COA
Reference standard purity Certificate of Analysis Method validation

EP and USP Monograph Separation Requirement

The European Pharmacopoeia designates Dutasteride β-Dimer as EP Impurity I, distinct from EP Impurity H (α-Dimer), each with its own chemical name, molecular structure, and acceptance specification [1]. The USP similarly lists the two dimers as separate entries with unique relative retention times, relative response factors, and individual acceptance criteria (Table 4) [2]. This regulatory architecture means that no single generic dimer standard can satisfy the requirement for both impurities unless it contains certified, quantifiable amounts of each separately identified compound. A reference standard labeled merely as 'Dutasteride dimer' without specifying the isomeric form is pharmacopoeially non-compliant.

Pharmacopoeial Designation
Class-level
EP Impurity I (β-Dimer) and EP Impurity H (α-Dimer) are separately monographed; USP lists distinct entries with individual RRT and acceptance criteria
Requires two distinct reference standards for full compliance
No single generic dimer mixture satisfies both EP and USP monographs
European Pharmacopoeia USP monograph Regulatory differentiation

Dutasteride β-Dimer Application Scenarios


USP System Suitability Testing for Organic Impurities

A quality control laboratory performing USP-compliant impurity analysis of dutasteride API or finished drug product must demonstrate a resolution of NLT 1.5 between α-dimer and β-dimer peaks using a certified Dutasteride β-Dimer reference standard [1]. The β-dimer standard is injected as part of a system suitability mixture, and failure to achieve the NLT 1.5 resolution invalidates the analytical run, preventing batch release. This application directly enforces the USP monograph requirement and is mandatory for any ANDA holder or manufacturer supplying the U.S. market.

Retention Time Marker in Stability-Indicating HPLC

During forced degradation studies conducted under ICH Q1A guidelines, dutasteride drug substance generates β-dimer as a degradation product [1]. A certified β-dimer reference standard with a documented relative retention time of 4.3 is used to spike stressed samples, confirming peak identity in the chromatogram and ensuring that the analytical method is stability-indicating. The 16% RRT separation from the α-dimer (3.7) provides unambiguous identification, even in complex degradation mixtures [1].

ANDA Acceptance Criteria Application

For an ANDA submission, the applicant must demonstrate that the dutasteride drug substance meets the USP acceptance criterion of NMT 0.5% for β-dimer [1]. A β-dimer reference standard with certified purity (≥95%) is used to construct calibration curves, determine relative response factors, and quantify β-dimer in production batches. Using a mixed dimer standard instead would prevent the applicant from accurately applying the 0.5% β-dimer-specific limit, as the assay would indiscriminately sum both isomeric dimers .

Impurity Profiling Method Validation

Analytical method validation protocols for dutasteride impurity profiling require demonstration of specificity, linearity, accuracy, and precision for each monographed impurity. The Dutasteride β-Dimer standard, supplied with a full COA including HPLC purity (90–99%), 1H-NMR, MS, IR, and TGA [1], enables the laboratory to satisfy ICH Q2(R1) validation parameters for the β-dimer peak. The availability of comprehensive characterization data also supports DMF filings and responses to FDA deficiency letters regarding impurity identification [1].

Application
Selection Property
Validation Focus
USP System Suitability Testing
Certified β-Dimer standard with documented chromatographic resolution
Resolution specification compliance
Stability-Indicating HPLC
Distinct relative retention time for degradation product identification
Peak identity confirmation in stressed samples
ANDA Acceptance Criteria Application
Isomer-specific reference with certified purity for calibration
Accurate application of β-dimer NMT limit
Impurity Profiling Method Validation
Full COA with HPLC purity, NMR, MS, IR, TGA data
ICH Q2(R1) validation parameters for specificity and accuracy
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